molecular formula C10H15ClN2O B1271462 N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride CAS No. 849020-90-2

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Cat. No. B1271462
M. Wt: 214.69 g/mol
InChI Key: ZAHFERYIAUVCQT-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical compound that can be synthesized through various chemical reactions involving amines and acyl chlorides. The compound is structurally related to other acetamide derivatives, which have been studied for their potential applications in medicine and other fields. For instance, similar compounds have been investigated for their hydrogen-bonding properties in crystalline forms , as precursors in the synthesis of anti-tuberculosis drugs , and for their inhibitory activity on detrusor contraction .

Synthesis Analysis

The synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not directly described in the provided papers, but related compounds have been synthesized through multi-step reactions involving acetylation, esterification, and ester interchange steps . For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized with high yields using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol . These methods could potentially be adapted for the synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide group, which can form hydrogen bonds with other molecules. In the case of N-phenyl-2-hydroxyacetamide, the molecule is non-planar, and the hydroxyl group is in a trans position to the carbonyl oxygen atom, forming one-dimensional chains through hydrogen bonding . Similarly, N-((Diphenylamino)methyl)acetamide exhibits dihedral angles between the phenyl rings and forms extended chains in the crystal structure through hydrogen bonds . These structural features are likely to be present in N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride as well.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including those that lead to the formation of heterocyclic compounds. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give 2-acylamino-3-arylamino-1,4-naphthoquinones and with bifunctional aromatic amines to yield angular heterocyclic compounds . These reactions suggest that N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride could also participate in similar reactions to form new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be determined through various spectroscopic techniques. For example, IR and MS spectroscopy were used to analyze the products of the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, and their characteristic peaks were assigned . The crystal structures of related compounds have been determined using X-ray crystallography, revealing details about their molecular geometry and intermolecular interactions . These techniques could be applied to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride to fully characterize its physical and chemical properties.

Scientific Research Applications

Radioreceptor Assays

N-methylacetamide derivatives like cetamolol hydrochloride have been utilized in radioreceptor assays to measure serum drug levels. This technique involves the competition of serum extracts containing cetamolol with labeled compounds for binding sites in rat lung samples (Stern, 1984).

Synthesis and Structure-Activity Relationships

Compounds structurally similar to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride have been synthesized and examined for their inhibitory activity on detrusor contraction, a significant aspect of overactive bladder treatments (Take et al., 1992).

Herbicide Research

Chloroacetanilide herbicides and dichloroacetamide safeners, which are structurally similar to N-methylacetamide, have been studied for their metabolism and mode of action in agricultural applications. Specific labeling techniques have been developed for these studies (Latli & Casida, 1995).

Anthelminthic Development

Similar compounds, such as amidantel (a new aminophenylamidine), have shown significant anthelminthic spectrum in rodents and dogs, indicating potential for veterinary applications (Wollweber et al., 1979).

Antimalarial Activity

N-methylacetamide derivatives have been synthesized and tested for antimalarial activity, demonstrating significant potential against resistant strains of parasites (Werbel et al., 1986).

Comparative Metabolism Studies

Studies have been conducted on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological impacts of these compounds (Coleman et al., 2000).

Synthesis and Characterization

Research into the synthesis and characterization of N-methylacetamide derivatives, like 2-hydroxy-N-methyl-N-phenyl-acetamide, has contributed to understanding the structural and chemical properties of these compounds (Zhong-cheng & Shu, 2002).

Chemoselective Acetylation

N-methylacetamide derivatives have been used in chemoselective acetylation processes, crucial for the synthesis of intermediates in antimalarial drugs (Magadum & Yadav, 2018).

Kinetics and Mechanism Studies

Investigations into the hydrolysis kinetics and mechanism of N-substituted amides like N-methylacetamide in high-temperature water have offered insights into reaction pathways and stability (Duan et al., 2010).

Anticonvulsant Activity

Research has been conducted on N-substituted acetamide derivatives for their anticonvulsant activity, highlighting the potential therapeutic applications of these compounds (Kohn et al., 1991).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-5-3-4-9(6-10)7-11;/h3-6H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHFERYIAUVCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375425
Record name N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

CAS RN

849020-90-2
Record name N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride
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